5-Chloro-2-nitrophenyl Isothiocyanate
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Overview
Description
5-Chloro-2-nitrophenyl Isothiocyanate is an organic compound with the molecular formula C7H3ClN2O3S. It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with a chlorine atom at the 5-position and a nitro group at the 2-position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-nitrophenyl Isothiocyanate typically involves the reaction of 5-chloro-2-nitroaniline with thiophosgene or other isothiocyanate-forming reagents. One common method is the reaction of the amine with carbon disulfide and a base, followed by the addition of a desulfurizing agent such as cyanuric acid .
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often employs large-scale reactions using similar methods but optimized for yield and safety. The use of continuous flow reactors and safer reagents is common to minimize the risks associated with toxic intermediates like thiophosgene .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-nitrophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions, although the presence of electron-withdrawing groups like nitro and chloro can influence the reactivity
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Electrophilic Aromatic Substitution: Reagents like halogens or nitrating agents under acidic conditions
Major Products
Thioureas: Formed from nucleophilic substitution with amines.
Amines: Formed from the reduction of the nitro group.
Substituted Aromatics: Formed from electrophilic aromatic substitution reactions
Scientific Research Applications
5-Chloro-2-nitrophenyl Isothiocyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development due to its ability to form bioactive thiourea derivatives.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Chloro-2-nitrophenyl Isothiocyanate involves its reactivity as an electrophile. The isothiocyanate group (N=C=S) can react with nucleophiles, such as amines, to form thiourea derivatives. This reactivity is exploited in various chemical and biological applications. The nitro and chloro substituents on the aromatic ring can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Phenyl Isothiocyanate: Lacks the chloro and nitro substituents, making it less reactive in certain contexts.
2-Nitrophenyl Isothiocyanate: Similar structure but without the chloro substituent, affecting its reactivity and applications.
4-Chloro-2-nitrophenyl Isothiocyanate: Similar but with different substitution pattern, influencing its chemical behavior
Uniqueness
5-Chloro-2-nitrophenyl Isothiocyanate is unique due to the presence of both chloro and nitro groups, which enhance its reactivity and make it suitable for specific synthetic applications. The combination of these substituents allows for selective reactions and the formation of diverse products .
Properties
Molecular Formula |
C7H3ClN2O2S |
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Molecular Weight |
214.63 g/mol |
IUPAC Name |
4-chloro-2-isothiocyanato-1-nitrobenzene |
InChI |
InChI=1S/C7H3ClN2O2S/c8-5-1-2-7(10(11)12)6(3-5)9-4-13/h1-3H |
InChI Key |
SYVCFYUWPOGLSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=C=S)[N+](=O)[O-] |
Origin of Product |
United States |
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